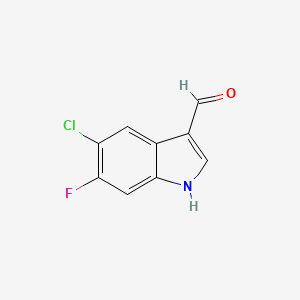

5-chloro-6-fluoro-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClFNO. It has a molecular weight of 197.6 . This compound is a member of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of 1H-indole-3-carbaldehyde derivatives, including 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The InChI code for 5-chloro-6-fluoro-1H-indole-3-carbaldehyde is 1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives are known to participate in various chemical reactions, particularly multicomponent reactions (MCRs), to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique

Antiviral Activity: Indole derivatives, including chloro-fluoro-indoles, have been reported to exhibit significant antiviral properties . They are known to inhibit a broad range of RNA and DNA viruses, with some compounds showing inhibitory activity against influenza A and Coxsackie B4 virus . The structural specificity of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde could be explored for developing new antiviral agents, particularly in the wake of emerging viral diseases.

Anticancer Applications: The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This makes it valuable in the development of anticancer drugs. Indole derivatives have been found to possess anticancer activities , and their role in the treatment of various cancer cell lines can be a significant area of research .

Antibacterial and Antifungal Properties: Substituted indoles have shown promise in combating bacterial and fungal infections. For instance, certain indole derivatives have been effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes . Research into the antibacterial and antifungal applications of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde could lead to new treatments for resistant strains of bacteria and fungi.

Immunomodulatory Effects: Indole derivatives have been used as reactants for the preparation of compounds with potential immunomodulatory effects . These effects are crucial for the development of drugs that can modulate the immune system, either by suppressing it to treat autoimmune diseases or by stimulating it to fight infections and cancers .

Enzyme Inhibition: Indoles have been utilized in the synthesis of enzyme inhibitors, which play a vital role in treating diseases by regulating biological pathways. For example, tryptophan dioxygenase inhibitors have been derived from indole compounds, indicating the potential of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde in this field .

Biotechnological Production: The biotechnological production of indoles, including halogenated derivatives like 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, is an area of growing interest. Advances in microbial cell factories have enabled the production of indole derivatives from glucose or tryptophan by fermentation, which can be used for various industrial applications .

Safety and Hazards

Orientations Futures

The field of 1H-indole-3-carbaldehyde derivatives, including 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, is ripe for further exploitation, particularly in the assembly of pharmaceutically interesting scaffolds . The use of these compounds in sustainable multicomponent reactions represents a promising direction for future research .

Propriétés

IUPAC Name |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBXXZSUPVGPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2579877.png)

![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)

![5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2579883.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)

![5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2579886.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2579887.png)